molecular formula C11H8N4O B1205151 10-methyl-4-nitroso-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene CAS No. 88899-70-1

10-methyl-4-nitroso-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene

Cat. No.: B1205151
CAS No.: 88899-70-1
M. Wt: 212.21 g/mol
InChI Key: GANTYVYGBGCUFS-UHFFFAOYSA-N
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Description

10-methyl-4-nitroso-1,3,8-triazatricyclo[74002,7]trideca-2(7),3,5,8,10,12-hexaene is a complex heterocyclic compound It features a unique tricyclic structure with multiple nitrogen atoms, making it an interesting subject for chemical research

Preparation Methods

The synthesis of 10-methyl-4-nitroso-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene typically involves multi-step reactions. One common synthetic route includes the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in the presence of a catalyst such as sodium bisulfate . The reaction conditions often require ethanol as a solvent and moderate heating to facilitate the formation of the tricyclic structure. Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

10-methyl-4-nitroso-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or alkyl groups are introduced. Common reagents and conditions for these reactions include organic solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to moderate heating. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

10-methyl-4-nitroso-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-methyl-4-nitroso-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene involves its interaction with molecular targets such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The nitroso group can participate in redox reactions, influencing the compound’s activity and interactions.

Comparison with Similar Compounds

Similar compounds to 10-methyl-4-nitroso-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene include:

Properties

CAS No.

88899-70-1

Molecular Formula

C11H8N4O

Molecular Weight

212.21 g/mol

IUPAC Name

10-methyl-4-nitroso-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene

InChI

InChI=1S/C11H8N4O/c1-7-3-2-6-15-10(7)12-8-4-5-9(14-16)13-11(8)15/h2-6H,1H3

InChI Key

GANTYVYGBGCUFS-UHFFFAOYSA-N

SMILES

CC1=CC=CN2C1=NC3=C2N=C(C=C3)N=O

Canonical SMILES

CC1=CC=CN2C1=NC3=C2N=C(C=C3)N=O

Synonyms

2-nitroso-6-methyldipyrido(1,2-a-3',2'-d)imidazole
2-NMDI

Origin of Product

United States

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